Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Regiochemistry Hydrogen-bonding Tetrahydroindolizine synthesis

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 37704-45-3) is a synthetic heterocyclic compound of the partially saturated indolizine class, with molecular formula C10H11NO4 and molecular weight 209.20 g/mol. It possesses a fused bicyclic core bearing a 7-hydroxy substituent, a 5-oxo (ketone) group, and a methyl ester at the 8-position.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
CAS No. 37704-45-3
Cat. No. B1441477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
CAS37704-45-3
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CCCN2C(=O)C=C1O
InChIInChI=1S/C10H11NO4/c1-15-10(14)9-6-3-2-4-11(6)8(13)5-7(9)12/h5,12H,2-4H2,1H3
InChIKeyFFBGMQGVKHQEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 37704-45-3): Structural Identity and Procurement Baseline


Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 37704-45-3) is a synthetic heterocyclic compound of the partially saturated indolizine class, with molecular formula C10H11NO4 and molecular weight 209.20 g/mol [1]. It possesses a fused bicyclic core bearing a 7-hydroxy substituent, a 5-oxo (ketone) group, and a methyl ester at the 8-position. This compound is catalogued as a heterocyclic building block for research purposes, typically offered at ≥95% purity, and is supplied by multiple chemical vendors for use in medicinal chemistry and organic synthesis . Its structural features place it within a chemical space of indolizine derivatives that have been broadly investigated for antimicrobial, anticancer, and anti-inflammatory activities .

Why Methyl 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate Cannot Be Generically Substituted: Comparator Limitations and Functional Group Impact


Within the tetrahydroindolizine-8-carboxylate series, substitution at the 7-position (hydroxy, chloro, or unsubstituted), variation of the ester moiety (methyl vs. ethyl), and regiochemistry (6-hydroxy vs. 7-hydroxy) critically affect hydrogen-bonding capacity, reactivity in downstream derivatization, and biological target engagement . The methyl ester at position 8 confers distinct solubility and metabolic stability characteristics compared to the corresponding carboxylic acid (CAS 116993-46-5) or ethyl ester (CAS 72130-68-8) analogs, influencing compound suitability for specific synthetic routes such as Claisen rearrangements and palladium-mediated couplings [1]. Direct interchange without experimental verification of these parameters risks synthetic failure or altered pharmacological profiles. However, prospective buyers should be aware that publicly available quantitative head-to-head biological comparison data across these analogs are currently sparse, necessitating empirical evaluation for application-specific selection .

Quantitative Differentiation Evidence: Methyl 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate vs. Closest Analogs


Regiochemical Hydroxy Position: 7-Hydroxy vs. 6-Hydroxy Isomer Distinct Hydrogen-Bonding and Synthetic Fate

The 7-hydroxy positional isomer (CAS 37704-45-3) and the 6-hydroxy positional isomer (CAS 185198-42-9) share identical molecular formula (C10H11NO4) and molecular weight (209.20 g/mol) but differ in the placement of the phenolic hydroxy group on the indolizine core [1]. The 7-hydroxy isomer forms an intramolecular hydrogen bond with the adjacent 8-carboxylate ester, whereas the 6-hydroxy isomer interacts with the 5-oxo group, leading to divergent reactivity profiles. In synthetic applications, methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes etherification with allyl halides followed by thermal Claisen rearrangement to yield 7-allyl-6-hydroxy derivatives [2]. The 7-hydroxy analog cannot participate in this specific tandem sequence due to the absence of the 6-hydroxy functionality, instead serving as a distinct scaffold for other derivatization pathways. No direct biological activity comparison between these two regioisomers under identical assay conditions has been reported in the peer-reviewed literature.

Regiochemistry Hydrogen-bonding Tetrahydroindolizine synthesis

Ester Substituent Impact: Methyl Ester vs. Ethyl Ester and Carboxylic Acid Analogs

The methyl ester target compound (MW 209.20) differs from its ethyl ester analog (CAS 72130-68-8, MW 223.23) by one methylene unit (–CH2–) and from its carboxylic acid analog (CAS 116993-46-5, MW 195.17) by demethylation . This difference yields a molecular weight increase of 14.03 g/mol (methyl → ethyl) and a decrease of 14.03 g/mol (methyl → acid), respectively. The ethyl ester analog has been reported in the 1987 anti-mycobacterial study by Dannhardt et al. alongside the methyl ester, where the most active compounds (3b and 3f) achieved MIC = 16 µg/mL against Mycobacterium tuberculosis H37Ra . However, the methyl ester variant 37704-45-3 was not tested as a discrete compound in that head-to-head panel; thus, relative potency between methyl and ethyl esters under identical assay conditions in that study cannot be established. The methyl ester offers a balance of intermediate lipophilicity and smaller steric bulk compared to the ethyl analog, which may favor certain synthetic transformations such as direct cycloaddition reactions [1].

Ester substitution Molecular weight Lipophilicity

7-Chloro vs. 7-Hydroxy Substitution: Physicochemical Property and Pharmacophoric Divergence

The 7-chloro analog (CAS 1150098-21-7, C10H10ClNO3, MW 227.64) replaces the hydrogen-bond-donating 7-hydroxy group with a lipophilic, electron-withdrawing chloro substituent . This substitution alters molecular weight (227.64 vs. 209.20), hydrogen-bond donor count (0 vs. 1), and logP (predicted increase of approximately 0.5–0.8 units based on fragment contributions), fundamentally shifting the pharmacophoric profile . The 7-hydroxy group enables hydrogen-bond donation critical for certain target interactions (e.g., with the InhA enzyme in mycobacterial studies), whereas the 7-chloro analog lacks this capacity, instead providing enhanced metabolic stability via halogen blocking of the 7-position. No published head-to-head biological comparison between the 7-hydroxy and 7-chloro analogs under identical assay conditions has been identified in current literature [1].

Halogen substitution 7-Chloro analog Pharmacophore

Boiling Point and Density Comparison: Methyl 37704-45-3 vs. Core Tetrahydroindolizine Scaffold

The target compound (CAS 37704-45-3) exhibits a predicted boiling point of 362.6 °C at 760 mmHg and a predicted density of 1.42 g/cm³ , in contrast to the unsubstituted 5,6,7,8-tetrahydroindolizine core (CAS 13618-88-7), which has a boiling point of 216 °C and density of 1.05 g/cm³ . The substantial boiling point elevation (ΔBP ≈ +147 °C) and density increase (Δdensity ≈ +0.37 g/cm³) result from the 7-hydroxy, 5-oxo, and 8-carboxylate functional groups, which introduce polarity, hydrogen-bonding capacity, and increased molecular weight [1]. These differences have practical implications for purification method selection (distillation vs. recrystallization vs. chromatography), storage conditions, and formulation solvent choices.

Boiling point Density Physicochemical properties

Anti-Mycobacterial Research Context: 7-Hydroxyindolizinone Class Activity and Positioning of Methyl Ester 37704-45-3

The seminal 1987 study by Dannhardt et al. established that 7-hydroxy-2,3-dihydro-1H-indolizin-5-ones exhibit significant inhibitory effects against Mycobacterium tuberculosis H37Ra, with the most active compounds (3b and 3f) achieving MIC = 16 µg/mL . This study evaluated multiple 7-hydroxyindolizinone derivatives including the ethyl ester (CAS 72130-68-8) and the carboxylic acid (CAS 116993-46-5). The methyl ester 37704-45-3 was catalogued as a related compound in this study but was not reported as a discrete test article with its own MIC value; its anti-mycobacterial activity under the same conditions is therefore uncharacterized in the peer-reviewed literature . Subsequently, independent indolizine anti-tubercular screening studies have reported MICs ranging from 4 to 32 µg/mL against H37Rv-MTB for structurally distinct 1,2,3-trisubstituted indolizines bearing ethyl ester groups [1], suggesting that the ester moiety influences activity but that direct potency comparisons within the 7-hydroxy-5-oxo subseries remain unavailable.

Anti-mycobacterial Mycobacterium tuberculosis Indolizine class

Synthetic Tractability: One-Step Condensation Synthesis of Methyl Ester 37704-45-3

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (37704-45-3) is accessible via a one-step condensation between dimethyl 1,3-acetonedicarboxylate and 5-methoxy-3,4-dihydro-2H-pyrrole, catalyzed by triethylamine, yielding the target compound at 75% isolated yield . In contrast, the 6-hydroxy regioisomer (CAS 185198-42-9) requires Rh(II)-catalyzed 1,3-dipolar cycloaddition of 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one with methyl acrylate, followed by triflate formation and hydrolysis — a multi-step sequence requiring specialized reagents and transition-metal catalysis [1]. The 7-chloro analog (CAS 1150098-21-7) and ethyl ester analog (CAS 72130-68-8) similarly require different synthetic entry points, meaning that the methyl ester 37704-45-3 offers the shortest reported synthetic route among closely related 8-carboxylate indolizinones.

One-step synthesis Dimethyl 1,3-acetonedicarboxylate Synthetic accessibility

Optimal Procurement and Application Scenarios for Methyl 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 37704-45-3)


Medicinal Chemistry: Lead-like Scaffold for Anti-Mycobacterial and Antibacterial Derivative Libraries

CAS 37704-45-3 serves as a core scaffold for constructing 7-hydroxyindolizinone-based compound libraries targeting Mycobacterium tuberculosis and other pathogenic bacteria. The 1987 Dannhardt study demonstrated that 7-hydroxy-2,3-dihydro-1H-indolizin-5-ones achieve MIC = 16 µg/mL against M. tuberculosis H37Ra for optimized derivatives, establishing this chemotype as a validated anti-mycobacterial starting point . Procurement of 37704-45-3 enables systematic exploration of 6-position and 8-ester modifications to optimize potency, selectivity, and pharmacokinetic properties within this under-explored chemical series.

Organic Synthesis: One-Step Access to Functionalized Tetrahydroindolizine Intermediates

The one-step synthetic accessibility of 37704-45-3 via condensation of dimethyl 1,3-acetonedicarboxylate with 5-methoxy-3,4-dihydro-2H-pyrrole (75% isolated yield, triethylamine catalysis) makes it a practical entry point for laboratories requiring rapid scale-up of the 7-hydroxy-5-oxo-tetrahydroindolizine-8-carboxylate scaffold . This contrasts with the multi-step Rh(II)-catalyzed routes required for the 6-hydroxy regioisomer [1]. The methyl ester at position 8 can be hydrolyzed to the carboxylic acid (CAS 116993-46-5) or transesterified to other ester variants, providing a versatile hub for diversification.

Physicochemical Property-Driven Selection: High-Boiling, Dense Heterocyclic Building Block

With a predicted boiling point of 362.6 °C at 760 mmHg and density of 1.42 g/cm³ , 37704-45-3 is suitable for high-temperature reaction conditions where lower-boiling heterocyclic building blocks (e.g., parent tetrahydroindolizine, BP 216 °C) would be unsuitable. Its elevated density and polarity profile dictate purification by chromatography or recrystallization rather than distillation, and influence solvent selection for downstream reactions — factors that should guide procurement when designing synthetic protocols.

Regiochemistry-Dependent Derivatization: Selective Functionalization at Position 6

The 7-hydroxy substitution pattern of 37704-45-3 leaves the 6-position open for electrophilic functionalization, enabling access to 6-substituted analogs (e.g., 6-amino, 6-aryl, 6-halo) that are inaccessible from the 6-hydroxy regioisomer (CAS 185198-42-9) [1]. This regiochemical orthogonality means that procurement selection between 37704-45-3 and 185198-42-9 dictates which downstream substitution patterns can be achieved, making the 7-hydroxy variant essential for 6-position diversification strategies.

Quote Request

Request a Quote for Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.